1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride
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Overview
Description
1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, an ethylpiperazine moiety, and a propanol backbone. It is often used in various chemical reactions and has significant potential in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenyl ether.
Introduction of the Piperazine Ring: The chlorophenyl ether is then reacted with ethylpiperazine under controlled conditions to introduce the piperazine ring.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with a suitable propanol derivative to form the desired compound. Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding alcohol and piperazine derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2.2ClH/c1-2-18-7-9-19(10-8-18)11-16(20)13-21-12-14-3-5-15(17)6-4-14;;/h3-6,16,20H,2,7-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAXBCAJHTWHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC2=CC=C(C=C2)Cl)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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